molecular formula C8H18N2O4 B8275616 Tert-butyl 2-[2-hydroxy-1-(hydroxymethyl)ethyl]hydrazine carboxylate

Tert-butyl 2-[2-hydroxy-1-(hydroxymethyl)ethyl]hydrazine carboxylate

Cat. No. B8275616
M. Wt: 206.24 g/mol
InChI Key: JMHFFCOLSXJXDP-UHFFFAOYSA-N
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Patent
US08207172B2

Procedure details

To a 0 THF solution of tert-butyl 2-[2-hydroxy-1-(hydroxymethyl)ethylidene]hydrazine carboxylate (1.0 g, 4.897 mmol) was added a solution of 1M BH3-THF (10 mL) dropwise. The reaction mixture was stirred at rt for 30 min, after which time the mixture was quenched by slowly adding 5 mL of methanol. The mixture was concentrated under reduced pressure and dried to give the desired product (1.12 g, 100%). 1H-NMR (DMSO-d6) δ 8.38 (s, 1H), 7.15 (s, 1H), 4.62 (s, 1H), 4.39 (t, 1H), 3.38 (q, 4H), 3.10 (s, 1H), 1.38 (s, 9H); LCMS RT=1.16 min; [M+H]+=206.9.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](=[N:6][NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][OH:5].B.C1COCC1>C1COCC1>[OH:1][CH2:2][CH:3]([NH:6][NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC(CO)=NNC(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time the mixture was quenched
ADDITION
Type
ADDITION
Details
by slowly adding 5 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC(CO)NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 110.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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